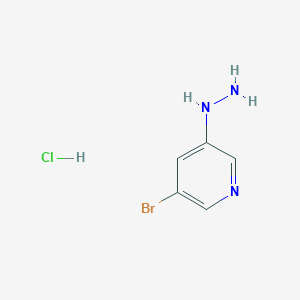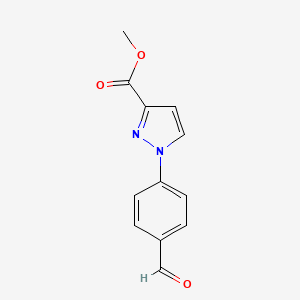![molecular formula C11H14ClNO B1411830 N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine CAS No. 1692286-79-5](/img/structure/B1411830.png)
N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine
Overview
Description
N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine, also known as N-Methyloxetan-3-amine, is an organic compound that has been used for a variety of scientific research applications. It is a colorless solid that is soluble in various organic solvents, such as methanol, ethanol, and ethyl acetate. It is also a highly stable compound that is not easily oxidized or hydrolyzed.
Scientific Research Applications
Antibacterial Activity
The compound has been used in the synthesis of novel chemical entities with potential biological activities. For example, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, synthesized from precursors under specific conditions, has shown promising in vitro antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
Antimicrobial and Cytotoxic Activity
Similarly, the compound is a part of a series of derivatives studied for their potential antimicrobial and cytotoxic activities. This is evident in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole and their subsequent testing for biological activities. Certain synthesized compounds have displayed good antibacterial activity, and some have shown notable cytotoxic activity in vitro (Noolvi et al., 2014).
Corrosion Inhibition
The compound and its derivatives have found applications in the field of corrosion inhibition as well. For instance, amine derivative compounds have been synthesized and their structure confirmed through various spectroscopy analyses. Their performance as corrosion inhibitors on mild steel in an aggressive medium has been investigated, with some derivatives showing high inhibition efficiency and forming a protective film on the mild steel surface. The adsorption mechanism and the position of amine derivative molecules towards the mild steel surface in an aggressive solution have been studied through density functional theory and molecular dynamics simulation (Boughoues et al., 2020).
Future Directions
The future directions for research on “N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine” could include further studies on its synthesis, structure, properties, and potential applications. This would require comprehensive experimental studies and possibly the development of new analytical techniques .
properties
IUPAC Name |
N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-2-3-9(4-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJKJFAITIINDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2COC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1411751.png)

![1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411754.png)

![4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid](/img/structure/B1411759.png)
![Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester](/img/structure/B1411761.png)




![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)

